![molecular formula C13H18BrNO2 B2743954 (R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate CAS No. 1241682-84-7](/img/structure/B2743954.png)
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is a chemical compound with the CAS Number: 1241682-84-7 . Its molecular weight is 300.2 . The IUPAC name for this compound is tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate .
Molecular Structure Analysis
The molecular formula of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is C13H18BrNO2 . The InChI code for this compound is 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 .
Physical And Chemical Properties Analysis
The boiling point of “®-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate” is 354.7±27.0C at 760 mmHg . The compound is a solid or liquid at room temperature . It should be stored in a dark place, sealed in dry, at 2-8C .
Scientific Research Applications
Synthesis of Heterocyclic Compounds
"(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate" serves as a precursor in the synthesis of heterocyclic β-amino acids, demonstrating its utility in producing β-amino-5-pyrimidinepropanoic acid and derivatives through a sequence of reactions, including Heck coupling and Michael addition. This process highlights its role in peptide and peptidomimic synthesis, offering pathways to novel biochemical compounds (P. R. Bovy & J. G. Rico, 1993).
Structural Analysis and Conformation Study
The compound also plays a role in the structural analysis of L-cysteine derivatives, where it is used to study the conformation-stabilizing function of weak intermolecular bonding. This research reveals how specific molecular arrangements facilitate the retention of minimum energy conformations, contributing to our understanding of molecular stability and interaction (A. Kozioł et al., 2001).
Asymmetric Synthesis and Enantiopurity
In the realm of asymmetric synthesis, the compound is instrumental in creating enantiomerically pure tert-butyl(methyl)phenylsilanes, showcasing its importance in achieving high enantioselectivity. This process involves diastereomer separation and highlights the compound's role in producing optically active substances, critical for the development of chiral drugs and materials (P. Jankowski et al., 1999).
Pharmaceutical Development
The synthesis of neuroexcitant analogs, such as 2-amino-3-(3-hydroxy-5-tert-butylisoxazol-4-yl) propanoic acid (ATPA), demonstrates the compound's potential application in pharmaceuticals. The process involves coupling enantiomerically pure glycine derivatives with bromomethyl derivatives to produce ATPA enantiomers, which are analogs of neuroexcitants and could have implications for neurological research and treatment (H. Pajouhesh et al., 2000).
Safety and Hazards
properties
IUPAC Name |
tert-butyl (2R)-2-amino-3-(3-bromophenyl)propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-5-4-6-10(14)7-9/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHHDTWQVSPQQQZ-LLVKDONJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC1=CC(=CC=C1)Br)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-tert-Butyl 2-amino-3-(3-bromophenyl)propanoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.